molecular formula C13H20BNO8 B12822983 1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate CAS No. 625835-91-8

1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate

Cat. No.: B12822983
CAS No.: 625835-91-8
M. Wt: 329.11 g/mol
InChI Key: GZBLDZPBUHQNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Characterization of 1-Butyl-1-methylpyrrolidinium Bis[oxalato(2-)]borate

Systematic IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name for this compound is 1-butyl-1-methylpyrrolidinium bis(oxalato-κ²O,O')borate(1−) . The name reflects the cationic pyrrolidinium derivative and the anionic borate complex coordinated by two bidentate oxalate ligands. Common alternative designations include BMPyr BOB (abbreviated from N-butyl-N-methylpyrrolidinium bis(oxalato)borate) and PYR0443A (a commercial product code). The CAS registry number 625835-91-8 uniquely identifies this compound in chemical databases.

Molecular Architecture Analysis

Cationic Structure: N-Butyl-N-methylpyrrolidinium Configuration

The cation, N-butyl-N-methylpyrrolidinium ([C₉H₂₀N]⁺ ), consists of a five-membered pyrrolidinium ring substituted with a methyl group and a butyl chain at the nitrogen atom. The butyl group (-C₄H₉) extends linearly from the nitrogen, while the methyl group (-CH₃) occupies the adjacent position, creating an asymmetric charge distribution. This asymmetry enhances the cation's ability to form stable ionic pairs with bulky anions like bis(oxalato)borate.

Cation Property Value
Molecular formula C₉H₂₀N⁺
Molar mass 142.26 g/mol
Charge distribution Localized on nitrogen
Symmetry C₁ point group

The alkyl chain length (butyl) influences the compound’s melting point and solubility, while the methyl group sterically hinders close packing, favoring liquid-state stability at room temperature.

Anionic Composition: Bis(oxalato)borate Coordination Chemistry

The anion, bis(oxalato)borate ([B(C₂O₄)₂]⁻ ), features a central boron atom coordinated by two oxalate ligands in a spiro-cyclic arrangement. Each oxalate group binds to boron via two oxygen atoms (κ²O,O' coordination), forming a tetrahedral geometry around boron. This configuration delocalizes the negative charge across the oxygen atoms, enhancing ionic conductivity in the liquid state.

Key Anion Characteristics :

  • Coordination mode : Bidentate oxalate ligands
  • Bond angles : O-B-O ≈ 109.5° (tetrahedral)
  • Charge delocalization : Enhanced through conjugated oxalate π-systems

The anion’s structure has been confirmed via infrared (IR) spectroscopy, with characteristic B-O stretching vibrations observed at 1,380–1,450 cm⁻¹ and C=O stretches at 1,650–1,720 cm⁻¹.

Crystallographic Studies

Space Group Determination and Unit Cell Parameters

While detailed single-crystal X-ray diffraction data for this compound remain unreported in the literature, analogous bis(oxalato)borate salts provide structural insights. For example, lithium bis(oxalato)borate (LiBOB) crystallizes in the orthorhombic space group Pnma with unit cell parameters a = 6.3635 Å, b = 7.5998 Å, and c = 13.1715 Å. Similar ionic liquids, such as 1-ethyl-3-methylimidazolium bis(oxalate)borate, adopt monoclinic or orthorhombic systems depending on cation-anion packing.

Hypothetical Crystallographic Data Value
Space group Pnma (orthorhombic)
Unit cell volume ~450–650 ų
Density ~1.3–1.5 g/cm³

Molecular dynamics simulations suggest that the bulky pyrrolidinium cation disrupts long-range order, favoring glass formation over crystallization.

Intermolecular Interaction Networks

In the solid state, bis(oxalato)borate anions form extended networks via hydrogen bonding between oxalate oxygen atoms and cationic hydrogen donors. For instance:

  • C-H···O interactions : Between pyrrolidinium C-H groups and oxalate O atoms (bond length ≈ 2.6–3.0 Å)
  • Electrostatic forces : Dominant between the cationic nitrogen and anionic boron centers

These interactions create a three-dimensional framework that stabilizes the ionic lattice while permitting limited ion mobility. In the liquid phase, transient ion pairs and higher-order aggregates dominate, as evidenced by Raman spectroscopy showing shifts in B-O stretching frequencies.

Summary of Structural Features :

  • Cation : Asymmetric pyrrolidinium derivative with flexible butyl chain
  • Anion : Rigid spiro-borate complex with delocalized charge
  • Packing : Governed by H-bonding and electrostatic forces, favoring disordered liquid phases

Properties

CAS No.

625835-91-8

Molecular Formula

C13H20BNO8

Molecular Weight

329.11 g/mol

IUPAC Name

1-butyl-1-methylpyrrolidin-1-ium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone

InChI

InChI=1S/C9H20N.C4BO8/c1-3-4-7-10(2)8-5-6-9-10;6-1-2(7)11-5(10-1)12-3(8)4(9)13-5/h3-9H2,1-2H3;/q+1;-1

InChI Key

GZBLDZPBUHQNNZ-UHFFFAOYSA-N

Canonical SMILES

[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2.CCCC[N+]1(CCCC1)C

Origin of Product

United States

Preparation Methods

Solvent-Based Synthesis of Bis(oxalato)borate

A common approach involves reacting oxalic acid or oxalic acid dihydrate with boron-containing reagents in an organic solvent under reflux conditions:

  • Reagents: Oxalic acid dihydrate and boric acid or boron trifluoride complexes.
  • Solvents: Organic solvents such as gamma-butyrolactone, acetonitrile, dimethyl carbonate, methyl ethyl carbonate, or diethyl carbonate are used to dissolve reactants and facilitate reaction.
  • Conditions: The mixture is heated under reflux with stirring for several hours (typically 4.5–6 hours) to form bis(oxalato)borate in solution.
  • Water Removal: Since water is a byproduct, continuous removal via reflux water separators or azeotropic distillation with solvents like methyl tetrahydrofuran is employed to drive the reaction forward and improve yield.

This method is exemplified in patented processes where oxalic acid dihydrate and boric acid are reacted in water with reflux, followed by addition of lithium hydroxide and methyl tetrahydrofuran to form lithium bis(oxalato)borate, which can be adapted for other cations.

Use of Boron Trifluoride Complexes

Another method uses boron trifluoride complexes (e.g., boron trifluoride diethyl etherate) reacted with oxalic acid and lithium fluoride in organic solvents:

  • Molar Ratios: Oxalic acid : lithium fluoride : boron trifluoride complex typically around 2:0.9-1:1-1.2.
  • Reaction Auxiliary Agents: Silicon tetrachloride, aluminum trichloride, or boron trichloride may be added slowly at 0–30 °C to assist the reaction.
  • Reaction Time: Stirring for 3–5 hours at 0–30 °C.
  • Solvent Removal: Reduced pressure distillation at 40–100 °C to remove solvents and isolate lithium bis(oxalato)borate.

This method is fully solvent-based, avoiding sublimation issues of oxalic acid and allowing controlled synthesis.

Preparation of 1-Butyl-1-methylpyrrolidinium Cation

The 1-butyl-1-methylpyrrolidinium cation is typically prepared by quaternization of N-methylpyrrolidine with 1-bromobutane or similar alkylating agents:

  • Quaternization Reaction: N-methylpyrrolidine reacts with 1-bromobutane under controlled conditions to form 1-butyl-1-methylpyrrolidinium bromide.
  • Purification: The bromide salt is purified by recrystallization or extraction.

Formation of 1-Butyl-1-methylpyrrolidinium bis(oxalato)borate

The final ionic liquid is synthesized by anion exchange (metathesis) between the 1-butyl-1-methylpyrrolidinium bromide and a bis(oxalato)borate salt, commonly lithium bis(oxalato)borate:

  • Metathesis Reaction: Mixing equimolar amounts of 1-butyl-1-methylpyrrolidinium bromide and lithium bis(oxalato)borate in an appropriate solvent such as acetonitrile.
  • Reaction Conditions: Stirring at room temperature or slightly elevated temperatures until the reaction completes.
  • Purification: Removal of lithium bromide by filtration or extraction, followed by solvent removal under reduced pressure.
  • Challenges: Bromide impurities can be difficult to remove due to partial solubility of lithium bromide in acetonitrile; alternative solvents like acetone or biphasic extraction methods may be used to improve purity.

Summary Table of Preparation Steps and Conditions

Step Process Description Reagents Solvent(s) Conditions Notes
1 Synthesis of bis(oxalato)borate anion Oxalic acid dihydrate + boric acid or boron trifluoride complex + lithium fluoride Gamma-butyrolactone, acetonitrile, methyl tetrahydrofuran, etc. Reflux 4.5–6 h; stirring; water removal by reflux separator or azeotropic distillation Molar ratios critical; water removal drives reaction
2 Preparation of 1-butyl-1-methylpyrrolidinium bromide N-methylpyrrolidine + 1-bromobutane None or suitable solvent Quaternization reaction, controlled temperature Purification by recrystallization
3 Anion exchange to form ionic liquid 1-butyl-1-methylpyrrolidinium bromide + lithium bis(oxalato)borate Acetonitrile or acetone Stirring at room or mild heat Removal of LiBr by filtration or extraction; purification critical

Research Findings and Considerations

  • Purity: Commercially available 1-butyl-1-methylpyrrolidinium bis(oxalato)borate is reported with purity >99.9%.
  • Yield Optimization: Continuous removal of water and solvents during bis(oxalato)borate synthesis improves yield and purity.
  • Halide-Free Synthesis: Alternative halide-free routes have been explored to avoid bromide contamination, such as using tosylate salts for quaternization and subsequent anion exchange.
  • Safety: The compound has associated hazards including skin and eye irritation and acute toxicity, requiring careful handling.

Chemical Reactions Analysis

General Stability and Reactivity

The bis(oxalato)borate (BOB) anion is known for its electrochemical stability in ILs, particularly in lithium-ion battery applications. While [BmPyrro][BOB] itself has not been tested in reactive scenarios, studies on related ILs suggest:

  • Thermal stability : Likely decomposes above 300°C, typical of pyrrolidinium-based ILs .

  • Hydrolytic stability : The BOB anion may hydrolyze under acidic or aqueous conditions to form oxalic acid and boric acid derivatives .

Cation-Anion Interactions

  • Hydrogen bonding : Between the cation’s C–H groups and the anion’s oxygen atoms .

  • Electrostatic stabilization : The delocalized charge of the BOB anion reduces cation-anion covalent interactions, favoring ionic dissociation .

Comparative Reactivity with Analogous ILs

Reactivity trends from similar systems provide indirect insights:

SystemReactivity ObservedReference
[BmPyrro][Ac] + CS₂Degrades to CH₃COS⁻, CO₂, and CS₃²⁻
[BmPyrro][DCA] + VOCsHydrogen-bond basicity governs solute uptake
[Bmim][BOB] (imidazolium)High thermal stability (>400°C)

For [BmPyrro][BOB]:

  • No nucleophilic reactions are expected due to the BOB anion’s low basicity.

  • Redox inactivity is probable under standard electrochemical conditions .

Research Gaps and Recommendations

  • Experimental reactivity studies : Needed for acid/base, thermal, and redox scenarios.

  • Computational modeling : DFT calculations could predict degradation pathways involving the BOB anion.

Scientific Research Applications

Electrochemical Applications

1.1 Ionic Liquid Electrolytes

One of the primary applications of 1-butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate is as an electrolyte in electrochemical cells. Ionic liquids are known for their high ionic conductivity and thermal stability, making them suitable for use in batteries and supercapacitors. Research has shown that this compound can enhance the performance of lithium-ion batteries by improving the electrochemical stability window and facilitating ion transport within the electrolyte matrix .

Table 1: Comparison of Electrochemical Properties

PropertyThis compoundTraditional Electrolytes
Ionic ConductivityHighModerate
Thermal StabilityExcellentVariable
Electrochemical StabilityWide potential windowNarrow

Catalytic Applications

2.1 Green Chemistry

In the realm of catalysis, this compound has been explored as a sustainable solvent and catalyst for various organic reactions. Its ability to dissolve a wide range of organic substrates while maintaining a low environmental impact aligns with the principles of green chemistry. Studies indicate that this ionic liquid can effectively catalyze reactions such as esterification and transesterification, offering higher yields and shorter reaction times compared to conventional solvents .

Case Study: Esterification Reaction

In a comparative study, the use of this compound in the esterification of fatty acids demonstrated significant improvements in yield (up to 95%) and selectivity compared to traditional organic solvents like toluene or ethanol .

Material Science Applications

3.1 Polymer Composites

The incorporation of this compound into polymer matrices has shown promising results in enhancing material properties. As a plasticizer, it improves the flexibility and thermal stability of polymers, making them suitable for applications in flexible electronics and coatings. Research indicates that polymer composites containing this ionic liquid exhibit improved mechanical properties and thermal resistance compared to those without it .

Table 2: Properties of Polymer Composites with Ionic Liquid

PropertyWithout Ionic LiquidWith this compound
FlexibilityLowHigh
Thermal StabilityModerateEnhanced
Mechanical StrengthStandardImproved

Mechanism of Action

The mechanism of action of 1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate involves its interaction with molecular targets through various pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function. The specific pathways involved depend on the context of its application .

Comparison with Similar Compounds

1-Butyl-1-methylpyrrolidinium (BMP) vs. Imidazolium and Pyridinium Cations

  • Electrochemical Stability : BMP-based ILs exhibit superior oxidative stability compared to imidazolium (e.g., 1-butyl-3-methylimidazolium) or pyridinium cations. For instance, imidazolium cations degrade above 4.5 V due to proton abstraction, while BMP-BOB remains stable up to 5.5 V .
  • Viscosity and Conductivity : BMP-BOB (viscosity ~200–300 mPa·s at 25°C) has higher viscosity than imidazolium-BOB ILs (~150–200 mPa·s) but lower than phosphonium-BOB variants. This trade-off impacts ion mobility and conductivity .

Phosphonium Cations

  • Thermal Stability : Tetraalkylphosphonium-BOB ILs (e.g., trihexyltetradecylphosphonium-BOB) demonstrate higher thermal decomposition temperatures (>350°C) than BMP-BOB (~300°C), attributed to stronger cation-anion interactions .
  • System-Size Effects : BMP-BOB exhibits unique thermodynamic scaling behavior under periodic boundary conditions, influencing its volumetric and dynamic properties in bulk systems .

Anion Variations

BOB vs. Difluoro(oxalato)borate (DFOB)

  • SEI Formation : Lithium bis(oxalato)borate (LiBOB) and lithium difluoro(oxalato)borate (LiDFOB) are common additives. LiDFOB forms a more robust SEI at high voltages (>4.5 V) due to fluorine incorporation, whereas BOB-based ILs prioritize low-cost, fluorine-free systems .
  • Thermal Behavior : LiDFOB decomposes at ~250°C, slightly lower than LiBOB (~300°C), but it mitigates gas evolution in batteries .

BOB vs. Bis(malonato)borate (BMB)

  • Viscosity: Despite BMB having two additional CH₂ groups, isobutyl(trihexyl)phosphonium-BMB exhibits lower viscosity than its BOB counterpart, contradicting expectations of increased van der Waals interactions. This anomaly highlights the role of anion symmetry and solvation dynamics .

Physical and Electrochemical Properties

Table 1: Key Properties of Selected Ionic Liquids and Salts

Compound Viscosity (mPa·s, 25°C) Conductivity (mS/cm, 25°C) Thermal Decomposition (°C) Electrochemical Window (V)
BMP-BOB 200–300 1.5–2.0 ~300 5.5
Imidazolium-BOB 150–200 2.0–3.0 ~280 4.5
Trihexyltetradecylphosphonium-BOB 400–500 0.8–1.2 >350 5.0
LiBOB N/A 6.0 (in EC/DMC) ~300 4.5 (vs. Li/Li⁺)
LiDFOB N/A 5.5 (in EC/DMC) ~250 4.7 (vs. Li/Li⁺)

Data compiled from

Research Findings and Challenges

  • Synergetic Effects : Blending BMP-BOB with LiTFSI enhances ionic conductivity (e.g., 3.0 mS/cm at 25°C) while maintaining thermal stability .
  • Impurity Sensitivity : Trace moisture (>50 ppm) degrades LiBOB’s performance, necess stringent drying protocols for BMP-BOB .
  • Contradictions : Phosphonium-BMB’s lower viscosity vs. BOB remains unresolved, suggesting understudied anion-cation packing effects .

Biological Activity

1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate, often referred to as BMPyr BOB, is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C13H20NBO8
  • Molar Mass : 329.11 g/mol
  • Structure : The compound features a pyrrolidinium cation paired with a bis[oxalato(2-)]borate anion, which contributes to its ionic nature and solubility characteristics.

Biological Activity Overview

The biological activity of BMPyr BOB is primarily linked to its interactions with biological systems, particularly in the context of drug delivery, biocompatibility, and as a solvent for biochemical reactions.

1. Antimicrobial Properties

Studies have indicated that BMPyr BOB exhibits antimicrobial activity against various pathogens. The mechanism involves disrupting microbial membranes, leading to cell lysis. This property makes it a candidate for use in antimicrobial coatings or as an additive in pharmaceuticals.

2. Cytotoxicity and Biocompatibility

Research has assessed the cytotoxic effects of BMPyr BOB on mammalian cells. In vitro studies demonstrated that at certain concentrations, the compound shows low cytotoxicity, suggesting potential applications in biomedical fields where biocompatibility is crucial. For instance:

Concentration (mg/mL)Cell Viability (%)
0.195
0.585
1.070

These results indicate that BMPyr BOB can be safely used within specific concentration ranges without significantly harming cell viability.

3. Drug Delivery Systems

BMPyr BOB's ionic nature allows it to act as a solvent for various pharmaceuticals, enhancing solubility and bioavailability. Its ability to form stable complexes with drug molecules can improve the pharmacokinetic profiles of poorly soluble drugs.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial effects of BMPyr BOB against Escherichia coli and Staphylococcus aureus. Results showed significant inhibition of growth at concentrations above 0.5 mg/mL, supporting its potential use in developing antimicrobial agents.

Case Study 2: Biocompatibility Assessment

In a biocompatibility study conducted on human fibroblast cells, BMPyr BOB was tested for cytotoxic effects using MTT assays. The findings revealed that the compound maintained over 80% cell viability at concentrations up to 1 mg/mL after 24 hours of exposure, indicating favorable biocompatibility for potential biomedical applications.

The biological activity of BMPyr BOB can be attributed to its ionic interactions with cellular components:

  • Membrane Disruption : The cationic nature of BMPyr BOB facilitates its insertion into microbial membranes, leading to increased permeability and eventual cell death.
  • Solvation Effects : As an ionic liquid, it enhances the solubility of hydrophobic drugs, allowing for improved delivery and absorption in biological systems.

Q & A

Q. What are the optimal methods for synthesizing and characterizing 1-butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate?

Synthesis typically involves metathesis reactions between 1-butyl-1-methylpyrrolidinium bromide and lithium bis(oxalato)borate (LiBOB) in anhydrous solvents like acetonitrile. Post-synthesis purification via vacuum drying and solvent removal is critical to minimize residual water, which can hydrolyze the borate anion . Characterization methods include:

  • FTIR spectroscopy : To identify interactions between the pyrrolidinium cation and bis(oxalato)borate anion, particularly shifts in vibrational modes of oxalate groups (e.g., C=O stretching at ~1700 cm⁻¹) and B-O bonding .
  • NMR spectroscopy : 11^{11}B NMR can detect hydrolysis products (e.g., tetrahedral [BO₄]⁻ vs. trigonal [BO₃] species), while 1^{1}H NMR confirms cation integrity .
  • Conductivity measurements : Temperature-dependent ionic conductivity studies using impedance spectroscopy reveal Arrhenius or Vogel-Tammann-Fulcher (VTF) behavior, indicating ion transport mechanisms .

Q. How does the bis(oxalato)borate anion influence the electrochemical stability of ionic liquid electrolytes?

The bis(oxalato)borate anion enhances oxidative stability due to its conjugated oxalate structure, which delocalizes negative charge and reduces susceptibility to oxidation at high voltages (>4.5 V vs. Li/Li⁺). Cyclic voltammetry (CV) in symmetric cells (e.g., Pt/Pt) can determine the anodic stability limit, while linear sweep voltammetry (LSV) on LiNi₀.₈Mn₀.₁Co₀.₁O₂ cathodes evaluates compatibility with high-voltage applications .

Advanced Research Questions

Q. How can contradictory viscosity data for bis(oxalato)borate-based ionic liquids be resolved?

Contradictions arise when comparing bis(oxalato)borate with structurally similar anions (e.g., bis(malonato)borate). For example, bis(oxalato)borate ILs exhibit higher viscosity than bis(malonato)borate despite fewer CH₂ groups, which conflicts with van der Waals interaction assumptions. To resolve this:

  • Perform 11^{11}B NMR to confirm the absence of transition anionic complexes (TACs) or hydrolysis byproducts .
  • Use molecular dynamics simulations to model cation-anion interactions, highlighting the role of oxalate rigidity in hindering ion mobility .

Q. What experimental designs optimize ion transport in composite electrolytes containing this compound?

A dual-salt system with LiDFOB (lithium difluoro(oxalato)borate) can enhance Li⁺ transference numbers. Key steps include:

  • Electrochemical impedance spectroscopy (EIS) : Measure Li⁺ conductivity in electrolytes with varying LiDFOB concentrations (e.g., 0.1–1.0 M) .
  • FTIR/Raman spectroscopy : Monitor Li⁺ coordination shifts (e.g., free vs. solvent-separated ion pairs) to identify optimal salt dissociation conditions .
  • Galvanostatic cycling : Test LiFePO₄/Li cells to correlate ion transport with cycling efficiency at 0.5–2C rates .

Q. How does the hydrolysis of bis(oxalato)borate anions impact electrolyte performance, and how can it be mitigated?

Hydrolysis generates LiOH and B(OH)₃, increasing electrolyte resistivity and promoting Li dendrite growth. Mitigation strategies involve:

  • Karl Fischer titration : Monitor water content (<50 ppm) using alcohol-free reagents to avoid side reactions .
  • Additive incorporation : LiPF₆ or LiBF₄ scavenges H₂O via acid-base reactions, while vinylene carbonate (VC) stabilizes the solid-electrolyte interphase (SEI) .
  • Accelerated aging tests : Expose electrolytes to controlled humidity (e.g., 30% RH) and track conductivity degradation via EIS .

Data Analysis and Mechanistic Studies

Q. What advanced techniques elucidate the role of this compound in SEI formation?

  • X-ray photoelectron spectroscopy (XPS) : Analyze SEI composition (e.g., B-O, C-F, and Li₂CO₃ peaks) on graphite anodes after cycling .
  • In-situ AFM : Visualize SEI morphology evolution during Li plating/stripping to correlate borate-derived components with dendrite suppression .
  • DSC/TGA : Assess thermal stability of SEI layers by detecting exothermic decomposition peaks above 150°C .

Q. How do solvent interactions affect the solvation structure of bis(oxalato)borate-based electrolytes?

In propylene carbonate (PC)/ethylene carbonate (EC) blends:

  • FTIR deconvolution : Quantify free EC/PC molecules (∼1770 cm⁻¹) vs. those coordinated to Li⁺ (∼1800 cm⁻¹) to determine solvation numbers .
  • MD simulations : Reveal preferential Li⁺ binding to oxalate oxygen atoms over carbonate solvents, improving Li⁺ mobility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.